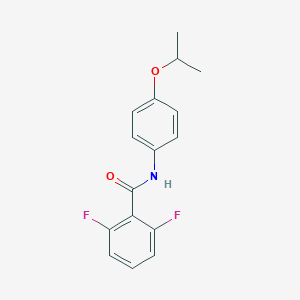![molecular formula C15H20N2O4 B267053 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid, also known as Boc-L-phenylalanine, is a chemical compound that belongs to the family of amino acids. It is widely used in scientific research for its unique properties, including its ability to act as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine has no known specific mechanism of action. However, it is known to act as a building block for the synthesis of peptides and proteins. Peptides and proteins are synthesized through the formation of peptide bonds between amino acids. 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine can be used to introduce a phenylalanine residue into the peptide sequence, which can affect the properties and functions of the resulting peptide or protein.
Biochemical and Physiological Effects
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine has no known biochemical or physiological effects. However, peptides and proteins synthesized using 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine may exhibit specific biochemical and physiological effects depending on their sequence and structure. For example, peptides and proteins that contain phenylalanine residues may exhibit specific interactions with other biomolecules, such as receptors or enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine has several advantages for lab experiments. It is readily available and relatively inexpensive. It can be used to introduce a phenylalanine residue into a peptide or protein sequence, which can affect the properties and functions of the resulting biomolecule. However, 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine has some limitations. It is not suitable for use in vivo due to its potential toxicity. It may also be difficult to incorporate into certain peptide or protein sequences due to steric hindrance or other factors.
Orientations Futures
There are several future directions for the use of 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine in scientific research. One direction is the development of new methods for the synthesis of peptides and proteins using 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine. Another direction is the study of the properties and functions of peptides and proteins that contain phenylalanine residues. Finally, 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine may be used as a model compound for the study of other amino acids and peptides.
Méthodes De Synthèse
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine can be synthesized through a multi-step process starting with the protection of the carboxyl group of L-phenylalanine using a tert-butyloxycarbonyl (Boc) group. The amino group is then protected using a protecting group such as the sec-butyl group. The protected L-phenylalanine is then coupled with a protected amino acid to form a dipeptide. The Boc and sec-butyl groups are then removed using acid and base treatment, respectively, to yield 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine.
Applications De Recherche Scientifique
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential biomolecules that play important roles in various biological processes, including cell signaling, enzymatic catalysis, and immune response. 4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acidalanine is also used as a model compound for studying the synthesis and properties of other amino acids and peptides.
Propriétés
Nom du produit |
4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
4-[2-(butan-2-ylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-3-10(2)16-15(21)11-6-4-5-7-12(11)17-13(18)8-9-14(19)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) |
Clé InChI |
AQPMQYUBYQQCDZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
SMILES canonique |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B266993.png)